![molecular formula C23H17NO B14138290 2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole CAS No. 88989-41-7](/img/structure/B14138290.png)
2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole is a heterocyclic compound that features a fused chromene and pyrrole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and structural uniqueness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole typically involves multi-component reactions. One common method involves the reaction of arylglyoxals, malono derivatives, and 4-amino coumarins in ethanol under reflux conditions . This method is efficient and yields the desired product in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for 2,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chromeno-pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
The major products formed from these reactions include various substituted chromeno-pyrrole derivatives, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
2,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its structural similarity to other bioactive molecules, it is being investigated for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose . This results in lower postprandial blood glucose levels, which is beneficial for managing diabetes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds share a similar fused ring system but differ in their substitution patterns and biological activities.
Chromeno[4,3-b]pyrrol-3-yl derivatives: These derivatives have been studied for their α-glucosidase inhibitory activity and show structural similarities.
Uniqueness
2,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit α-glucosidase with high potency sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
88989-41-7 |
|---|---|
Molekularformel |
C23H17NO |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
2,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C23H17NO/c1-3-9-16(10-4-1)21-19-15-25-20-14-8-7-13-18(20)23(19)24-22(21)17-11-5-2-6-12-17/h1-14,24H,15H2 |
InChI-Schlüssel |
AMUJZPLUWUQYKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C3=CC=CC=C3O1)NC(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


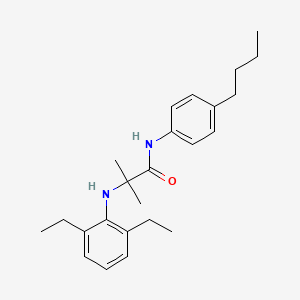
![N-methyl-2-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14138230.png)

![N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]furan-2-carboxamide](/img/structure/B14138239.png)
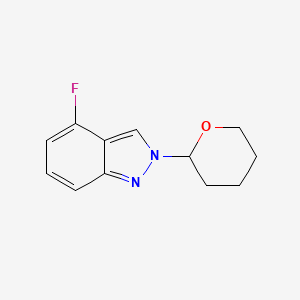
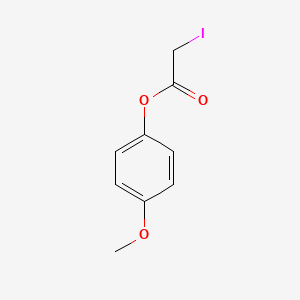
![Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane](/img/structure/B14138253.png)
![2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one](/img/structure/B14138258.png)
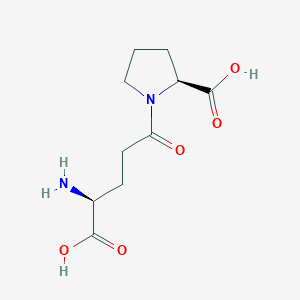
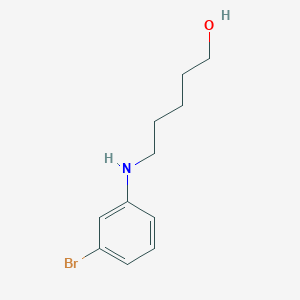


![7-Chloro-3,5-dimethyl-1-propyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14138297.png)
![5-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B14138300.png)
